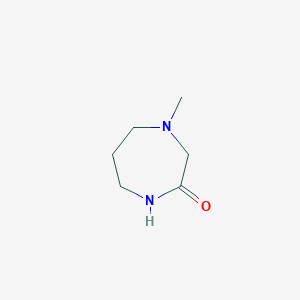

4-Methyl-1,4-diazepan-2-one

Description

Contextualization of 1,4-Diazepanone Scaffolds in Heterocyclic Chemistry

The 1,4-diazepanone framework is a prominent example of a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov Such scaffolds are molecular structures that can bind to a variety of biological targets, making them valuable starting points for drug development. The seven-membered diazepine (B8756704) ring is a core component of numerous biologically active compounds, including natural products and synthetic pharmaceuticals. researchgate.netresearchgate.net

The versatility of the 1,4-diazepanone scaffold stems from several key features:

Structural Flexibility: The seven-membered ring can adopt various low-energy conformations, such as a boat-like shape, allowing it to adapt to the three-dimensional structure of different biological targets. vulcanchem.com

Synthetic Accessibility: The synthesis of 1,4-diazepan-2-ones is well-established, typically involving the cyclization of diamines with suitable carbonyl precursors. vulcanchem.com This allows for the systematic creation of diverse derivatives.

Modification Potential: The scaffold possesses multiple sites, particularly the nitrogen atoms, where chemical modifications can be introduced to fine-tune pharmacological properties. vulcanchem.com Researchers have explored substitutions at various positions on the ring to optimize biological activity and selectivity. vulcanchem.com

This scaffold is not only used as a basis for small molecule drugs but also as a tool in peptide science. Fused 1,4-diazepanones can be incorporated into peptide backbones to act as conformational constraints, helping to stabilize specific secondary structures and enhance biological activity. conicet.gov.aracs.org This application as a dipeptidomimetic highlights the scaffold's importance in designing novel molecular architectures. acs.org

Fundamental Significance and Research Relevance of N-Methylated Diazepanones

N-methylation, the addition of a methyl group to a nitrogen atom within a molecule's backbone, is a widely used strategy in drug development to enhance the pharmacokinetic properties of a compound. nih.gov This modification can lead to significant improvements in metabolic stability, bioavailability, receptor binding affinity, and selectivity. nih.gov In the context of the diazepanone core, methylation at one of the nitrogen atoms, as seen in 4-Methyl-1,4-diazepan-2-one, can profoundly influence the molecule's characteristics.

The "magic methyl" effect, as it is sometimes called in medicinal chemistry, can alter a molecule's properties through several mechanisms: mdpi.com

Increased Lipophilicity: The methyl group can increase the compound's hydrophobicity, which may enhance its ability to cross cell membranes.

Conformational Restriction: The presence of the methyl group can restrict the rotation around adjacent chemical bonds, locking the molecule into a more biologically active conformation.

Steric Shielding: The methyl group can block access by metabolic enzymes, preventing the breakdown of the drug and thus increasing its half-life in the body.

Specifically for N-methylated diazepanones, research suggests potential applications as lead compounds for developing new therapeutic agents, such as anxiolytic or sedative drugs, similar to the well-known benzodiazepines. smolecule.comcymitquimica.com The synthesis of stereoisomers of l,4-dimethyl-l,4-diazepan-2-one, a closely related compound, has been achieved, demonstrating the feasibility of creating specific, chirally pure versions of these molecules for detailed biological evaluation. rsc.org

| Property | 1,4-Diazepan-2-one | This compound |

|---|---|---|

| Molecular Formula | C₅H₁₀N₂O sigmaaldrich.com | C₆H₁₂N₂O smolecule.com |

| Molecular Weight | 114.15 g/mol sigmaaldrich.com | 128.17 g/mol smolecule.com |

| CAS Number | 54258-82-9 sigmaaldrich.com | 60565-89-1 smolecule.com |

| Structure | A seven-membered ring with two nitrogen atoms and one carbonyl group. vulcanchem.comsigmaaldrich.com | A 1,4-diazepan-2-one core with a methyl group on the nitrogen at position 4. smolecule.com |

Current Research Landscape and Emerging Directions for this compound Derivatives

The this compound structure serves as a valuable building block for the synthesis of more complex molecules with diverse potential applications. smolecule.comcymitquimica.com Current research efforts are focused on creating derivatives that target specific biological pathways.

One of the most significant areas of investigation is the development of dipeptidyl peptidase-4 (DPP-4) inhibitors. vulcanchem.com These agents are used in the treatment of type 2 diabetes. Research has shown that derivatives of the 1,4-diazepan-2-one scaffold can be potent and selective DPP-4 inhibitors. vulcanchem.com

Furthermore, the diazepane ring system is found in various bioactive compounds, and its derivatives are being explored for a range of pharmacological activities. vulcanchem.com This includes investigations into their potential as anticancer agents and their interaction with targets in the central nervous system, such as GABA receptors.

The use of this compound as a synthetic intermediate is evident from the creation of more elaborate molecules. These derivatives are often designed for screening libraries to identify new lead compounds in the drug discovery process. researchgate.net The strategic placement of different functional groups on the core scaffold allows researchers to explore a vast chemical space and identify molecules with desired biological effects.

| Derivative Name | Molecular Formula | Research Context/Application | Reference |

|---|---|---|---|

| 1-(1-aminoethyl)-4-methyl-1,4-diazepan-2-one | C₈H₁₇N₃O | Synthetic building block for creating novel chemical entities. | molport.com |

| 4-[(4-methyl-1,4-diazepan-1-yl)methyl]benzaldehyde | C₁₄H₂₀N₂O | Intermediate in medicinal chemistry, combining the diazepane ring with a benzaldehyde (B42025) group for further reactions. | cymitquimica.com |

| 1-[4-[2-(4-Methyl-1,4-diazepan-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]pyrrolidin-2-one | Not specified | Complex multi-step synthesis to create elaborate heterocyclic systems for potential pharmacological evaluation. | |

| N-acyl-1,4-diazepan-2-one derivatives | Variable | Development of potent and selective DPP-4 inhibitors for type 2 diabetes. | vulcanchem.com |

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1,4-diazepan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-8-4-2-3-7-6(9)5-8/h2-5H2,1H3,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIRVCSGEUIGZQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCNC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20481771 | |

| Record name | 4-methyl-2-homopiperazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24286-84-8 | |

| Record name | 4-methyl-2-homopiperazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1,4-diazepan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Pathways of 4 Methyl 1,4 Diazepan 2 One and Its Analogues

Reactivity Profiles of Functional Groups within the Diazepanone Scaffold

The reactivity of the diazepanone scaffold is dictated by the inherent properties of its functional groups: the amide (lactam), the tertiary amine (N4), and the secondary amine (N1). The interplay between these groups defines the molecule's behavior in chemical transformations.

Nucleophilic Reactivity of Adjacent Acetonitrile (B52724) Moieties

An important analogue for studying nucleophilic characteristics is 2-(4-methyl-1,4-diazepan-1-yl)acetonitrile (B1497464), which features an acetonitrile group attached to the N1 position. smolecule.com The acetonitrile functional group introduces distinct reactivity to the diazepanone scaffold.

The chemical behavior of 2-(4-methyl-1,4-diazepan-1-yl)acetonitrile is characterized by reactions typical of nitriles and diazepanes. smolecule.com The acetonitrile group itself can participate in nucleophilic substitution reactions. smolecule.com Furthermore, the unique structural combination of a diazepane ring and a nitrile group makes it a valuable ligand for designing metal complexes in coordination chemistry. smolecule.com

Table 1: Reactivity of Acetonitrile-Functionalized Diazepane

| Functional Group | Type of Reaction | Potential Products/Applications |

|---|---|---|

| Acetonitrile | Nucleophilic Substitution | Functionalized diazepane derivatives |

| Diazepane Ring | Ligand Coordination | Metal complexes for catalysis or materials science |

| Whole Molecule | Hydrolysis/Condensation | Hydrolyzed or condensed products under acidic/basic conditions |

Electrophilic Substitution on the Diazepane Ring

Electrophilic substitution reactions are most commonly associated with aromatic systems. For analogues of 4-Methyl-1,4-diazepan-2-one that are fused with a benzene (B151609) ring (i.e., benzodiazepines), electrophilic aromatic substitution is a well-established method for functionalization. nih.gov However, this compound itself possesses a saturated heterocyclic ring, making it non-aromatic.

Therefore, classical electrophilic substitution on the diazepane ring is not a typical reaction pathway. Instead, reactivity with electrophiles is centered on the nucleophilic nitrogen atoms and the α-carbon to the carbonyl group. Under basic conditions, the α-carbon can be deprotonated to form an enolate, which can then react with various electrophiles. The nitrogen atoms within the diazepane ring can also undergo nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. smolecule.com

Coordination Chemistry: Diazepanones as Ligands

The nitrogen atoms in the 1,4-diazepan-2-one (B1253349) scaffold possess lone pairs of electrons, enabling them to act as ligands and coordinate with metal ions to form complexes. smolecule.comtsijournals.com Studies on the coordination chemistry of related 1,4-benzodiazepines, such as diazepam, reveal that they can function as monodentate, bidentate, or bridging ligands. tsijournals.com

Infrared (IR) spectroscopy of metal complexes with diazepam indicates that coordination involves the nitrogen atoms at both the N1 and N4 positions. tsijournals.com The stretching frequency of the C=N bond shifts to a lower region in the complexes, confirming the participation of the azomethine nitrogen (N4) in bonding. tsijournals.com Similarly, a shift in the band assigned to the N-CH₃ group suggests the involvement of the N1 atom. tsijournals.com In the case of ruthenated benzodiazepines, deprotonated diazepam has been shown to coordinate to a ruthenium fragment through the imine nitrogen and the adjacent sp³ carbon of the diazepine (B8756704) ring. acs.org The analogue 2-(4-methyl-1,4-diazepan-1-yl)acetonitrile is also noted for its potential in designing ligands for metal complexes. smolecule.com

Table 2: Coordination Behavior of Diazepam with Metal Ions

| Metal Ion | Coordination Site | Evidence |

|---|---|---|

| Various Transition Metals | N(4) (azomethine) | Shift in C=N stretching frequency in IR spectra tsijournals.com |

| N(1) | Shift in N-CH₃ vibrational mode in IR spectra tsijournals.com | |

| Ruthenium(II) | N(4) and C(3) | X-ray crystallography and NMR data acs.org |

Behavior under Varied Chemical Environments

The stability and reactivity of this compound are highly dependent on the pH of the surrounding medium. Both acidic and basic conditions can promote distinct chemical transformations, primarily involving the amide bond within the seven-membered ring.

Reactivity in Acidic Conditions

Under acidic conditions, the amide (lactam) bond in the diazepanone ring is susceptible to hydrolysis. nih.govsci-hub.se Studies on related 1,4-benzodiazepines like diazepam and oxazepam have shown that acid-catalyzed hydrolysis leads to the cleavage of the seven-membered ring. nih.govsci-hub.se This ring-opening reaction typically results in the formation of a benzophenone (B1666685) derivative and a glycine (B1666218) derivative. nih.govsci-hub.se

For this compound, a similar acid-catalyzed hydrolysis of the amide linkage is expected, which would lead to the opening of the diazepanone ring. This process involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. For related diazepane derivatives containing an ester group, hydrolysis under acidic conditions (e.g., concentrated HCl at reflux) is a known reaction.

Table 3: Products of Acid-Catalyzed Hydrolysis of Diazepam

| Starting Material | Conditions | Major Products |

|---|---|---|

| Diazepam | Acidic (pH 1-11) | Benzophenone derivative, Glycine derivative nih.gov |

| Oxazepam | Acidic (pH 1-11) | Benzophenone derivative, Glycine derivative nih.gov |

Reactivity in Basic Conditions

In basic environments, two primary reactive pathways can be envisioned for this compound. The first is the base-catalyzed hydrolysis of the amide bond, similar to the reaction under acidic conditions, which would result in ring opening. The mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon.

The second pathway involves the deprotonation of the α-carbon to the carbonyl group (C3). The presence of the electron-withdrawing carbonyl group makes the protons on the adjacent carbon atom acidic enough to be removed by a strong base, forming an enolate intermediate. This enolate can then act as a nucleophile in a variety of subsequent reactions, such as alkylation or condensation. For instance, 1-Methyl-1,4-diazepan-2-one can undergo condensation reactions with aldehydes or ketones. smolecule.com

Oxidation and Reduction Chemistry of Diazepanones

The chemical reactivity of the diazepanone core, including this compound, is characterized by its susceptibility to both oxidation and reduction reactions. These transformations typically target the nitrogen atoms and the carbonyl group within the seven-membered ring, leading to a variety of functionalized derivatives.

Oxidation Reactions:

The oxidation of diazepanones often results in the formation of N-oxides. Common oxidizing agents for this transformation include peroxy acids like meta-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide. For instance, analogues such as 3-Phenyl-1,4-diazepan-2-one can be oxidized to their corresponding N-oxides. organic-chemistry.org The nitrogen atom at the 4-position, being a tertiary amine in this compound, is particularly susceptible to oxidation. Other oxidizing agents like potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3) have also been reported for the oxidation of diazepanone structures under acidic conditions. Additionally, oxidative cleavage of protecting groups attached to the diazepanone ring system is a known transformation. mdpi.com In some cases, oxidation can lead to more complex rearrangements or the introduction of other functional groups, such as chlorination using N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide.

Reduction Reactions:

The reduction of the lactam (cyclic amide) functionality within the diazepanone ring is a common and synthetically useful reaction. Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are typically employed for this purpose. adichemistry.combiotrend.com The reduction of the carbonyl group in the diazepanone ring converts the lactam to the corresponding cyclic diamine, a 1,4-diazepane. For example, the reduction of a debenzoylated diazepanone derivative with LiAlH₄ yields the corresponding diazepane. masterorganicchemistry.com This reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon. slideshare.net It is a powerful method for accessing the fully saturated diazepane scaffold, which is a core structure in many biologically active compounds. These reactions must be carried out under anhydrous conditions as LiAlH₄ reacts violently with water. adichemistry.combiotrend.com

The following table summarizes typical oxidation and reduction reactions for the diazepanone scaffold.

| Reaction Type | Reagent(s) | Product(s) | Reference(s) |

| Oxidation | m-Chloroperbenzoic acid (m-CPBA) | N-oxide | organic-chemistry.org |

| Hydrogen peroxide (H₂O₂) | N-oxide | organic-chemistry.org | |

| Potassium permanganate (KMnO₄) | Oxidized derivatives | ||

| Chromium trioxide (CrO₃) | Oxidized derivatives | ||

| Reduction | Lithium aluminum hydride (LiAlH₄) | 1,4-Diazepane | masterorganicchemistry.com |

Elucidation of Reaction Mechanisms via Quantum Chemical Calculations

The intricate reaction mechanisms of diazepanones and their analogues are increasingly being investigated using computational methods, particularly quantum chemical calculations. nih.gov Density Functional Theory (DFT) has emerged as a powerful tool for elucidating reaction pathways, predicting chemical reactivity, and understanding the electronic structure of these heterocyclic systems. mdpi.commdpi.com

Quantum chemical calculations allow for the modeling of transition states, the determination of activation energies, and the analysis of reaction intermediates. sumitomo-chem.co.jp This provides valuable insights into the feasibility and selectivity of various chemical transformations. For instance, DFT calculations can be employed to study the mechanism of oxidation and reduction reactions, helping to rationalize the observed product distributions.

Furthermore, these computational studies can predict the reactivity of different sites within the molecule. By calculating quantum chemical descriptors such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges, researchers can identify the most probable sites for electrophilic or nucleophilic attack. researchgate.netcrimsonpublishers.com For example, the analysis of the molecular electrostatic potential (MEP) can highlight regions of negative potential, which are susceptible to attack by electrophiles, and regions of positive potential, which are prone to nucleophilic attack. crimsonpublishers.com

In the context of diazepanone chemistry, DFT calculations can be used to:

Investigate the conformational preferences of the seven-membered ring.

Model the reaction pathways of cyclization reactions to form the diazepanone core. sumitomo-chem.co.jp

Determine the relative energies of different stereoisomers.

Analyze the electronic properties that govern the reactivity of the lactam functionality and the nitrogen atoms.

The table below presents examples of quantum chemical descriptors that can be calculated using DFT to predict the chemical reactivity of a molecule like this compound.

| Computed Property | Significance in Reactivity Analysis | Reference(s) |

| HOMO Energy (Highest Occupied Molecular Orbital) | Indicates the ability to donate electrons (nucleophilicity). Higher energy suggests greater reactivity towards electrophiles. | crimsonpublishers.com |

| LUMO Energy (Lowest Unoccupied Molecular Orbital) | Indicates the ability to accept electrons (electrophilicity). Lower energy suggests greater reactivity towards nucleophiles. | crimsonpublishers.com |

| HOMO-LUMO Gap | Relates to the chemical stability and reactivity of the molecule. A smaller gap suggests higher reactivity. | crimsonpublishers.com |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. | crimsonpublishers.com |

| Mulliken Atomic Charges | Provides an estimation of the partial charge on each atom, indicating potential reactive sites. | |

| Global Hardness (η) | Measures the resistance to change in electron distribution. Softer molecules (lower η) are generally more reactive. | crimsonpublishers.com |

| Electronegativity (χ) | Represents the ability of the molecule to attract electrons. | crimsonpublishers.com |

These computational approaches provide a theoretical framework that complements experimental findings, enabling a deeper understanding of the chemical behavior of this compound and its analogues, and guiding the design of new synthetic routes and novel derivatives. nih.gov

Structural and Conformational Analysis of 4 Methyl 1,4 Diazepan 2 One Systems

Advanced Spectroscopic Characterization

The elucidation of the molecular structure and conformation of 4-Methyl-1,4-diazepan-2-one in both solution and solid states relies on a combination of sophisticated spectroscopic techniques. Nuclear Magnetic Resonance (NMR) provides insights into the solution-state conformation, while Fourier-Transform Infrared (FT-IR) spectroscopy and High-Resolution Mass Spectrometry (HR-ESIMS) offer crucial information on functional groups and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the solution-state conformation of diazepane systems. For derivatives of 1,4-diazepan-2-one (B1253349), both ¹H and ¹³C NMR spectra provide detailed information about the electronic environment of each nucleus, allowing for the assignment of protons and carbons and shedding light on the ring's geometry.

In related 1,4-diazepane structures, proton (¹H) NMR signals for the diazepane ring protons are typically observed in the range of δ 2.5–3.5 ppm. The methyl group attached to the nitrogen at position 4 (N-CH₃) would be expected to produce a singlet in the aliphatic region of the spectrum. The methylene (B1212753) protons within the seven-membered ring often display complex splitting patterns due to their diastereotopic nature, which arises from the ring's non-planar, chiral conformation. cdnsciencepub.comresearchgate.net

Carbon-13 (¹³C) NMR spectroscopy complements the proton data. The carbonyl carbon (C=O) of the lactam functional group is characteristically found far downfield, typically in the 170-175 ppm region, due to its sp² hybridization and the deshielding effect of the adjacent oxygen atom. mdpi.comlibretexts.org The carbons of the diazepane ring and the N-methyl group resonate in the aliphatic region of the spectrum.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted 1,4-Diazepan-2-one Scaffolds Data is generalized from studies on various 1,4-diazepan-2-one derivatives. mdpi.commdpi.com

| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

| C=O | - | 170 - 175 |

| N-CH₃ | ~2.4 | ~40 |

| Ring CH₂ | 2.5 - 3.8 | 45 - 60 |

| Ring CH | 3.4 - 3.5 | 60 - 65 |

Note: The exact chemical shifts for this compound may vary based on solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) and High-Resolution Mass Spectrometry (HR-ESIMS)

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the key functional groups present in the molecule. The most prominent absorption band for this compound is the carbonyl (C=O) stretch of the lactam ring, which is expected to appear in the region of 1660-1690 cm⁻¹. mdpi.com This characteristic peak confirms the presence of the amide functionality. Other significant peaks include C-H stretching vibrations for the methyl and methylene groups, typically found between 2800 and 3000 cm⁻¹, and C-N stretching vibrations. researchgate.netrdd.edu.iq

Table 2: Characteristic FT-IR Absorption Bands for Diazepan-2-one Derivatives

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Lactam) | Stretch | 1660 - 1690 mdpi.com |

| N-H (if present at N1) | Stretch | 3200 - 3400 |

| C-H (Aliphatic) | Stretch | 2800 - 3000 |

| C-N | Stretch | 1100 - 1350 |

High-Resolution Mass Spectrometry (HR-ESIMS) is utilized to determine the precise molecular weight and elemental composition of the compound. This technique provides confirmation of the molecular formula by measuring the mass-to-charge ratio (m/z) with high accuracy, which is essential for verifying the identity of newly synthesized compounds. mdpi.comscispace.com

X-ray Crystallography for Solid-State Geometries

While a specific crystal structure for this compound is not widely reported, extensive X-ray diffraction studies on closely related 1,4-diazepan-5-one (B1224613) derivatives provide significant insight into the expected solid-state geometry. nih.goviucr.org These studies consistently reveal that the seven-membered diazepane ring is not planar and typically adopts a low-energy conformation to minimize steric and torsional strain.

The most commonly observed conformations for this ring system are the chair and twisted-chair forms. nih.goviucr.org In the solid state, intermolecular forces, particularly hydrogen bonding involving the lactam N-H (if unsubstituted at N1) and C=O groups, play a crucial role in stabilizing the crystal packing, often leading to the formation of dimers or extended networks. nih.gov For this compound, where the N4 position is substituted, the packing would be influenced by dipole-dipole interactions and van der Waals forces. Analysis of related structures shows that substituents on the ring can adopt either axial or equatorial positions depending on their steric bulk and electronic interactions. iucr.org

Conformational Dynamics of the Diazepanone Ring

The seven-membered ring of this compound is conformationally flexible, capable of existing as a mixture of interconverting conformers in solution. The study of these dynamics is crucial for understanding its chemical reactivity and potential biological interactions.

Investigations of Chair Conformation

The chair conformation is a frequently identified and computationally favored geometry for the 1,4-diazepan-one ring. nih.goviucr.org This conformation minimizes angle strain and torsional strain within the seven-membered ring. In a study of t-3,t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one, X-ray analysis confirmed a chair conformation for the diazepine (B8756704) ring. nih.gov Similarly, the crystal structure of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one also shows the seven-membered ring adopting a chair conformation, with substituents occupying defined equatorial and axial positions to achieve maximum stability. iucr.org The presence of the methyl group at the N4 position in this compound would influence the equilibrium between different chair and boat-like conformers.

Analysis of Ring Inversion Barriers

The diazepanone ring can undergo a conformational change known as ring inversion, where it flips from one chair (or boat) conformation to its enantiomeric form. This process involves passing through higher-energy transition states. The energy required for this inversion, known as the ring inversion barrier, can be studied using dynamic NMR spectroscopy and computational methods.

For the related class of 1,4-benzodiazepines, such as diazepam, the ring inversion process has been well-characterized. The energetic barrier for the interconversion of the two enantiomeric boat conformations of diazepam has been calculated to be approximately 17.6 kcal/mol. researchgate.net This relatively high barrier allows for the potential separation of the conformational enantiomers at low temperatures. While the specific barrier for this compound has not been explicitly reported, it is expected to be of a similar magnitude, governed by the torsional strain of rotating C-C and C-N bonds and any transannular steric interactions within the seven-membered ring.

Stereochemical Assignment and Chirality in Diazepanone Derivatives

The stereochemical landscape of 1,4-diazepan-2-one derivatives is complex and crucial for their potential applications, particularly in pharmacology. Chirality in these systems can arise from two primary sources: the presence of stereogenic centers within the molecule or the inherent non-planar conformation of the seven-membered diazepane ring.

Even in the absence of a specific chiral center, the diazepine ring itself is non-planar, which can lead to the existence of conformational stereoisomers. researchgate.net These are enantiomers that can interconvert through a ring-flipping process. researchgate.net For the closely related 1,4-benzodiazepines, this interconversion is often rapid at room temperature, but separation of the conformers can be achieved at low temperatures. researchgate.net The introduction of substituents onto the 1,4-diazepan-2-one core, such as a methyl group, creates a formal stereogenic center, leading to configurational enantiomers that are generally more stable. For instance, the synthesis of a Rho-kinase inhibitor containing an (S)-2-methyl-1,4-diazepane moiety highlights the necessity of ensuring high stereochemical purity for biological applications. semanticscholar.org

The synthesis of specific stereoisomers of diazepanone derivatives is an area of active research. The challenge lies in controlling the stereochemistry of the flexible seven-membered ring. smolecule.com Researchers have developed several enantioselective methods to address this. For example, the synthesis of the two stereoisomers of 1,4-dimethyl-1,4-diazepan-2-one has been successfully achieved using L-ascorbic acid and sarcosine (B1681465) as starting materials. rsc.org This approach demonstrates how a chiral pool starting material can be used to induce the desired stereochemistry in the final product.

Modern catalytic methods have also proven effective. Asymmetric catalysis, in particular, offers a powerful route to enantiomerically enriched diazepanones. smolecule.com Key research findings in this area include:

Ring-Closing Metathesis (RCM): The use of a Grubbs-II catalyst on bis-benzoyl-protected diallylurea precursors has yielded diazepinones with a high degree of enantioselectivity (92% enantiomeric excess, or ee) after the removal of the protecting groups. smolecule.com

Enantioselective N-alkylation: Chiral iridium complexes, utilizing (R)-BINAP as a chiral ligand, have been employed to achieve the N-alkylation of 1,4-diazepan-2-one precursors with 78% ee. smolecule.com

The stereochemical result in these catalytic reactions is highly dependent on the structure of the catalyst's chiral pocket and the substitution pattern of the precursor molecule. smolecule.com

The assignment of the absolute configuration of these chiral molecules is a critical final step. Spectroscopic techniques such as Circular Dichroism (CD) spectroscopy are highly sensitive and useful for elucidating the chiral characteristics of these molecules and their complexes. researchgate.net For unambiguous assignment, experimental data is often compared with computational calculations, such as matching experimental and calculated Electronic Circular Dichroism (ECD) spectra. rsc.org

The following table summarizes key research findings on the enantioselective synthesis of diazepanone derivatives.

| Method | Catalyst/Ligand | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Ring-Closing Metathesis (RCM) | Grubbs-II | Bis-benzoyl-protected diallylurea | 92% | smolecule.com |

| Enantioselective N-alkylation | Iridium Complex / (R)-BINAP | 1,4-diazepan-2-one precursor | 78% | smolecule.com |

Computational and Theoretical Chemistry Studies on 4 Methyl 1,4 Diazepan 2 One Analogues

Quantum Mechanical Approaches (e.g., Density Functional Theory)

Quantum mechanical methods, particularly Density Functional Theory (DFT), have become a cornerstone of modern chemical research. scispace.com DFT offers a balance between accuracy and computational cost for studying the electronic structure of medium-sized organic molecules like diazepine (B8756704) derivatives. scispace.comresearchgate.net It is used to calculate a wide range of molecular properties, providing a deep understanding of the molecule's behavior at an electronic level. eurjchem.com

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation of the molecule. DFT methods, such as the widely used B3LYP functional combined with a suitable basis set like 6-311G++(d,p), are employed to determine the most stable three-dimensional structure. nih.gov These calculations provide key parameters such as bond lengths, bond angles, and dihedral angles. For analogues of 4-Methyl-1,4-diazepan-2-one, geometry optimization is crucial for understanding the puckering of the seven-membered diazepine ring, which can exist in various conformations like chair and boat forms. nih.gov Studies on related 1,4-benzodiazepine (B1214927) systems show that DFT-optimized structures can be compared with experimental data from X-ray crystallography to validate the computational model. researchgate.netaps.org The electronic structure, derived from these calculations, describes the distribution of electrons within the molecule, which is fundamental to its chemical properties and reactivity. eurjchem.comaps.org

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map is plotted on the molecule's electron density surface, where different colors represent different potential values. researchgate.net Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, often corresponding to lone pairs on heteroatoms like oxygen or nitrogen. researchgate.netresearchgate.net Blue regions highlight positive electrostatic potential, indicating electron-deficient areas that are attractive to nucleophiles. researchgate.net For analogues of this compound, the MEP map would likely show a negative potential (red) around the carbonyl oxygen atom of the lactam ring and potentially the nitrogen atoms, identifying these as sites for hydrogen bonding and other intermolecular interactions. researchgate.netresearchgate.net Such analysis is crucial for understanding how these molecules might interact with biological targets like receptors or enzymes. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and electronic properties. researchgate.netlibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). libretexts.orgpku.edu.cn The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more reactive. researchgate.netnih.gov For diazepine analogues, FMO analysis can predict the most likely sites for reaction and provide insights into their electronic transition properties, which are relevant for UV-Vis spectroscopy. nih.gov

Below is a table showing representative HOMO-LUMO gap energies for different benzodiazepine (B76468) drugs, illustrating how this value varies with structure.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |

| Chlordiazepoxide (CDP) | -8.99 | -2.13 | 6.86 |

| Diazepam (DZM) | -8.84 | -2.14 | 6.70 |

| Nitrazepam (NZP) | -9.03 | -2.60 | 6.43 |

| Nordazepam (NDM) | -8.88 | -2.48 | 6.40 |

| Clonazepam (CLZ) | -9.30 | -2.71 | 6.59 |

| Data derived from a theoretical study on benzodiazepines. nih.gov |

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

The arrangement of molecules in a crystal lattice is governed by a complex network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify these interactions within a crystal structure. nih.govmdpi.comresearchgate.net The Hirshfeld surface is generated based on the electron distribution of a molecule in relation to its neighbors. mdpi.com

The following table presents the percentage contributions of the most important intermolecular contacts for a related tricyclic 1,4-benzodiazepine, as determined by Hirshfeld surface analysis.

| Interaction Type | Contribution (%) |

| H···H | 49.8% |

| H···C/C···H | 25.7% |

| H···O/O···H | 20.1% |

| Data derived from a study on a tricyclic 1,4-benzodiazepine. researchgate.net |

Theoretical Insights into Reaction Mechanisms and Energetics

Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and products. DFT calculations can be used to determine the activation energies, which are critical for predicting reaction rates and understanding reaction feasibility. pku.edu.cn For the synthesis of this compound analogues, which can involve steps like reductive amination or cyclization, theoretical studies can help optimize reaction conditions by predicting the most favorable pathways and identifying potential side reactions. nih.govdntb.gov.ua For example, quantum chemical calculations can be employed to model the ring-opening and cyclization steps in the synthesis of fused diazepinone systems, providing clarity on the regioselectivity of the reaction. dntb.gov.ua These theoretical insights guide synthetic chemists in developing more efficient and selective routes to novel diazepine derivatives.

Computational Prediction of Conformational Preferences and Dynamics

The seven-membered diazepan-2-one ring is conformationally flexible and can adopt several low-energy shapes, such as boat, chair, and twist-boat conformations. nih.govnih.gov The specific conformation adopted by the molecule can have a profound impact on its biological activity, as it determines the spatial arrangement of functional groups that interact with a biological target. Computational methods are essential for exploring this conformational space. Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the molecule over time, revealing the preferred conformations and the energy barriers between them. unifi.it Conformational analysis of related diazepane structures has shown that restricting the ring's mobility, for instance by introducing a bridge, can significantly alter binding affinity at biological receptors. nih.gov For oxytocin (B344502) analogues, NMR data combined with molecular dynamics calculations have been used to generate conformational ensembles, providing a detailed picture of the molecule's structure in solution. unifi.it Such studies are vital for understanding the structure-activity relationships of this compound analogues and for designing molecules with specific, desired three-dimensional shapes.

In Silico Approaches to Molecular Design and Optimization of Diazepanone Scaffolds

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering a rational and efficient pathway to design and optimize novel therapeutic agents. For scaffolds like diazepanone and its analogues, in silico methods provide profound insights into their structure-activity relationships (SAR), enabling the targeted design of molecules with enhanced potency and selectivity. These computational strategies, including molecular docking, quantitative structure-activity relationship (QSAR) analysis, and pharmacophore modeling, facilitate the exploration of chemical space and the prediction of biological activity before committing to synthetic efforts.

Molecular docking, a prominent computational technique, is frequently employed to predict the binding orientation and affinity of a ligand within the active site of a target protein. nih.govmdpi.com This method has been instrumental in elucidating the potential mechanisms of action for various diazepanone derivatives. For instance, docking studies on 2,7-diphenyl-1,4-diazepan-5-one derivatives with the NS5B RNA polymerase, a target for hepatitis C, have shown that these compounds can inhibit the enzyme at its active site. nih.govresearchgate.net The analysis revealed that the carbonyl oxygen of the inhibitor often forms a crucial intermolecular hydrogen bond with the residue TYR 448. nih.gov Similarly, in the pursuit of novel butyrylcholinesterase (BChE) inhibitors for neurodegenerative diseases, a virtual screening of CNS-targeted libraries led to the identification of a 6-hydroxy-1,4-diazepan-2-one derivative. nih.gov Docking studies of this hit compound revealed key interactions: the 6-hydroxy group formed a hydrogen bond with ALA328, the 2-carbonyl group formed a water-mediated hydrogen bond with THR120, and the phenyl group occupied the acyl-binding pocket, interacting with TRP231 via π-π stacking. nih.gov

Another powerful in silico approach is the Quantitative Structure-Activity Relationship (QSAR) analysis, which aims to build a statistical model correlating the chemical structures of a series of compounds with their biological activities. nih.govhud.ac.uk For analogues of 1,4-diazepane, such as 3-(1,4-Diazepanyl)-Methyl-Phenyl-Sulphonamides designed as 5-HT6 antagonists, 3D-QSAR models have been developed using the PHASE drug design software. openpharmaceuticalsciencesjournal.com These models, including CoMFA and CoMSIA, demonstrated good predictive power, which is essential for guiding the design of new, more potent inhibitors. researchgate.net The statistical robustness of a QSAR model is critical, often evaluated by parameters like the squared correlation coefficient (r²) and the cross-validated correlation coefficient (q²). nih.govresearchgate.net For a series of [3H]diazepam derivatives, a QSAR model was developed with an r² of 0.632 and a predictive Q²loo of 0.639, ensuring the model's reliability for designing new high-potency benzodiazepine drugs. nih.gov

The integration of multiple computational techniques often yields the most comprehensive understanding for molecular optimization. A workflow combining virtual library generation, molecular docking, and subsequent synthesis has proven effective in accelerating the hit-to-lead optimization process. acs.org For example, to optimize binding in the S2 pocket of a target enzyme, a virtual library based on a reductive amination reaction was generated in silico, docked into the active site, and the best-scoring compounds were then synthesized and assayed. acs.org Furthermore, in silico screening of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a critical step in early-stage drug design. openpharmaceuticalsciencesjournal.com Programs like QikProp can predict pharmaceutically relevant properties, ensuring that designed analogues possess favorable drug-like characteristics, such as adherence to Lipinski's rule of five and good oral absorption. openpharmaceuticalsciencesjournal.com This multi-faceted computational approach allows for the systematic optimization of the diazepanone scaffold, balancing potency with desirable pharmacokinetic profiles.

Detailed Research Findings

| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 2,7-diphenyl-1,4-diazepan-5-one derivatives | NS5B RNA polymerase | Not specified | TYR 448 | nih.gov |

| 2,7-Bis(4-chlorophenyl)-1,3-dimethyl-1,4-diazepan-5-one | Human Oestrogen Receptor (3ERT) | -8.9 | Not specified | researchgate.net |

| 4-(3-(1H-imidazol-1-yl)propanoyl)-6-hydroxy-1-phenethyl-1,4-diazepan-2-one (Compound 5) | Butyrylcholinesterase (BChE) | Not specified (dG bind < -90 kcal/mol) | TRP82, GLU197, THR120, TRP231, ALA328, ASP70 | nih.gov |

| Compound Series | QSAR Model | q² | r² | Reference |

|---|---|---|---|---|

| KLK7 Inhibitors | CoMFA | 0.755 | 0.994 | researchgate.net |

| KLK7 Inhibitors | CoMSIA | 0.602 | 0.980 | researchgate.net |

| KLK7 Inhibitors | Topomer CoMFA | 0.644 | 0.929 | researchgate.net |

| KLK7 Inhibitors | HQSAR | 0.717 | 0.950 | researchgate.net |

| [3H]diazepam derivatives | PLS | 0.639 (Q²loo) | 0.632 | nih.gov |

Strategic Applications of 4 Methyl 1,4 Diazepan 2 One in Modern Organic Synthesis

Utilization as a Versatile Synthetic Intermediate and Building Block

The structural features of 4-methyl-1,4-diazepan-2-one make it a valuable building block for the synthesis of intricate molecules, particularly natural products and their analogues. The presence of multiple reaction sites—the secondary amine, the lactam carbonyl, and adjacent methylene (B1212753) groups—allows for a wide range of chemical transformations.

A notable application is in the synthesis of the 1,4-diazepan-2-one (B1253349) moiety, which forms the central structural feature of liposidomycins, a family of potent antibiotics that inhibit bacterial peptidoglycan synthesis. rsc.orgrsc.org Researchers have developed synthetic routes to stereoisomers of 1,4-dimethyl-1,4-diazepan-2-one starting from accessible precursors like L-ascorbic acid and sarcosine (B1681465). rsc.org These strategies underscore the compound's importance as a key intermediate, where the diazepanone ring is constructed and then elaborated to achieve the final complex target. rsc.org The ability to control stereochemistry during its synthesis is crucial for accessing specific biologically active isomers. rsc.org In broader chemical research, it is recognized as a useful intermediate for producing more complex molecules, leveraging its inherent functionality for further synthetic elaboration. smolecule.com

Scaffold for the Construction of Complex Heterocyclic Systems

The 1,4-diazepane core is a privileged scaffold in medicinal chemistry, frequently appearing in biologically active compounds. cymitquimica.com The this compound structure serves as an excellent starting point or template for building more elaborate heterocyclic systems, most notably fused heterocycles like benzodiazepines. nih.govresearchgate.net

Synthetic strategies have been developed to construct functionalized 1,4-benzodiazepine (B1214927) derivatives, which are of immense pharmaceutical interest. nih.govmdpi.com For instance, methods involving the intramolecular cross-coupling of precursors can generate azetidine-fused benzodiazepines. These intermediates can then undergo N-methylation and subsequent ring-opening of the four-membered azetidine (B1206935) ring to yield diverse 1,4-benzodiazepine derivatives. nih.govmdpi.com This highlights how the fundamental diazepane structure acts as a blueprint for creating larger, more complex systems.

Furthermore, the versatility of the related N-methyl-1,4-diazepane (also known as 1-methylhomopiperazine) scaffold is demonstrated in its reaction with diazonium salts to afford a series of novel triazenes. cdnsciencepub.com This transformation showcases how the diazepane ring can be readily integrated into different heterocyclic families, expanding the chemical space accessible from this core structure. The benzimidazole (B57391) moiety has also been integrated with the diazepan ring to create structurally diverse compounds with potential applications in medicinal chemistry. solubilityofthings.com

Role in Diversification and Library Synthesis via Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the rapid assembly of complex molecules from simple starting materials in a single step. researchgate.netresearchgate.net The 1,4-diazepan-2-one scaffold is well-suited for use in MCRs, enabling the efficient generation of compound libraries for drug discovery and other applications.

A convergent multicomponent approach utilizing the Ugi reaction has been reported for the synthesis of 1,4-diazepan-2-one derivatives. smolecule.com In this process, components like amines, aldehydes, isocyanides, and carboxylic acids are combined, and the resulting intermediate undergoes intramolecular cyclization to yield the diazepanone core. smolecule.com

Similarly, a two-step process involving a Ugi MCR followed by an intramolecular nucleophilic substitution has been effectively used to synthesize libraries of 1-sulfonyl 1,4-diazepan-5-ones and their benzo-fused analogues. researchgate.netacs.org This strategy demonstrates the power of MCRs to create molecular diversity around the diazepane core, providing a robust method for producing libraries of related compounds that can be screened for biological activity. acs.org

| Application Area | Synthetic Strategy | Resulting Scaffold/Product | Key Advantages | References |

|---|---|---|---|---|

| Natural Product Synthesis | Stereocontrolled cyclization | Liposidomycin moiety | Access to complex, biologically active cores | rsc.orgrsc.org |

| Heterocyclic Scaffolding | Intramolecular C–N coupling and ring-opening | Functionalized 1,4-benzodiazepines | Builds privileged medicinal chemistry scaffolds | nih.govmdpi.com |

| Library Synthesis | Ugi Multicomponent Reaction (MCR) | 1,4-Diazepan-2-one and 1,4-diazepan-5-one (B1224613) derivatives | Rapid diversification and library generation | smolecule.comresearchgate.netacs.org |

| Novel Materials | Template-directed bulk polymerization | Molecularly Imprinted Polymers (MIPs) | Creates materials with high selectivity for the template molecule | researchgate.netuobaghdad.edu.iq |

Development of Novel Materials and Catalysts (e.g., Polymerization Initiators)

Beyond its use in solution-phase synthesis, the structural motif of 1,4-diazepan-2-one has influenced the development of advanced materials. Specifically, the closely related and well-known compound diazepam (7-chloro-1-methyl-5-phenyl-1H-1,4-benzodiazepin-2(3H)-one) has been used as a template molecule in the synthesis of Molecularly Imprinted Polymers (MIPs). researchgate.netuobaghdad.edu.iq

MIPs are highly cross-linked polymers synthesized in the presence of a template molecule. uobaghdad.edu.iq During polymerization, functional monomers arrange themselves around the template. After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and functionality to the template molecule. This process creates a material with a high affinity and selectivity for the original template. researchgate.net

In this context, diazepam serves as the structural guide for the formation of the polymer matrix. uobaghdad.edu.iq Studies have demonstrated the synthesis of diazepam-imprinted polymers using functional monomers like methyl methacrylate (B99206) or acrylamide (B121943) and a cross-linker such as ethylene (B1197577) glycol dimethacrylate (EGDMA). researchgate.netuobaghdad.edu.iq The resulting MIPs can be used as sorbents in solid-phase extraction to selectively isolate diazepam from complex matrices like serum samples, achieving high recovery rates. researchgate.net While this compound is not the polymerization initiator itself, its structural class is central to the development of these novel, highly selective materials.

Q & A

Q. What are the common synthetic methodologies for 4-Methyl-1,4-diazepan-2-one, and how do experimental conditions influence yield and purity?

- Methodological Answer : Synthetic routes often involve ring-closing reactions or functionalization of pre-existing diazepane scaffolds. For example, allylic alkylation of 1,4-diazepan-2-one derivatives has been explored, though steric hindrance from substituents (e.g., methyl groups) can reduce reaction efficiency. Optimization of catalysts (e.g., palladium-based systems) and reaction temperatures (e.g., 60–80°C) is critical for improving yields . Additionally, enantioselective synthesis may require chiral auxiliaries or asymmetric catalysis, as seen in related diazepanone analogs .

- Table 1 : Key Synthetic Attempts and Outcomes

| Substrate | Method | Yield (%) | Purity (%) | Challenges |

|---|---|---|---|---|

| 1,4-Diazepan-2-one | Allylic alkylation | 45 | 92 | Steric hindrance |

| Benzodiazepane derivatives | Ring-closure | 62 | 88 | Side-product formation |

Q. What safety protocols are recommended for handling this compound derivatives in laboratory settings?

- Methodological Answer : Safety Data Sheets (SDS) for structurally similar compounds (e.g., 1,4-Diazepan-2-one hydrochloride) indicate hazards such as skin/eye irritation (H315, H319) and respiratory toxicity (H335). Researchers should:

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : Assign signals for methyl groups (δ ~1.2–1.5 ppm) and carbonyl resonances (δ ~170–175 ppm) .

- Mass spectrometry : Use high-resolution MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 215.29 for analogs) .

- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points (e.g., 92.5–94.5°C for related compounds) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodological Answer : X-ray crystallography using programs like SHELXL or SHELXS enables precise determination of bond angles, hydrogen bonding networks, and ring conformations. For example, graph-set analysis (as per Etter’s formalism) can classify hydrogen-bonding patterns (e.g., R²₂(8) motifs) to predict aggregation behavior . Challenges include resolving disordered methyl groups via refinement protocols in SHELX .

Q. What pharmacological targets are associated with this compound derivatives, and how are structure-activity relationships (SAR) assessed?

- Methodological Answer : Derivatives like 3-substituted-1,4-diazepan-2-ones act as melanocortin receptor antagonists (e.g., MC5R). SAR studies involve:

- Molecular docking : Computational modeling to assess substituent interactions with receptor binding pockets .

- In vitro assays : Measure IC₅₀ values using receptor-specific ligands (e.g., radiolabeled α-MSH analogs) .

- Table 2 : Example Pharmacological Data for Analogous Compounds

| Compound | Target Receptor | IC₅₀ (nM) | Selectivity |

|---|---|---|---|

| 3-Ethyl-1,4-diazepan-2-one | MC5R | 120 | Moderate |

| 3-Aminoalkyl derivative | MC1R | 85 | High |

Q. How do steric and electronic effects influence the reactivity of this compound in allylic alkylation reactions?

- Methodological Answer : Steric hindrance from the methyl group at the 4-position can reduce nucleophilic attack at the carbonyl carbon. Strategies to mitigate this include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.